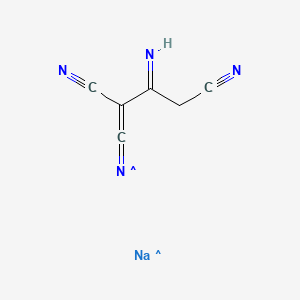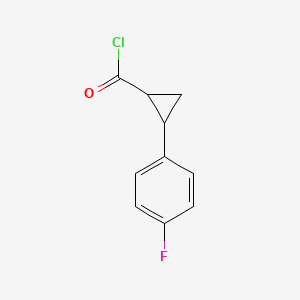
Boc-5-methoxy-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a methoxy group at the 5-position of the indole ring. This compound is primarily used in research settings, particularly in the study of proteomics and peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-methoxy-L-tryptophan typically involves the protection of the amino group of 5-methoxy-L-tryptophan with a Boc group. This can be achieved through the reaction of 5-methoxy-L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-5-methoxy-L-tryptophan can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acetone.
Reduction: Sodium borohydride (NaBH4) in methanol.
Major Products:
Deprotection: 5-methoxy-L-tryptophan.
Coupling: Peptides containing this compound.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Boc-5-methoxy-L-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the study of indole derivatives.
Biology: In the study of protein interactions and functions.
Industry: Used in the production of specialized peptides and proteins for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of Boc-5-methoxy-L-tryptophan is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Once the desired peptide is synthesized, the Boc group can be removed to yield the free amino acid or peptide .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-L-tryptophan: Lacks the Boc protecting group but shares the methoxy substitution on the indole ring.
Boc-L-tryptophan: Similar protecting group but lacks the methoxy substitution.
5-Methoxy-DL-tryptophan: A racemic mixture of the D and L enantiomers of 5-methoxytryptophan.
Uniqueness: Boc-5-methoxy-L-tryptophan is unique due to the combination of the Boc protecting group and the methoxy substitution, making it particularly useful in specific peptide synthesis applications where selective protection and functionalization are required .
Eigenschaften
IUPAC Name |
(2S)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEFILRKWWZSFK-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673995 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114903-30-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

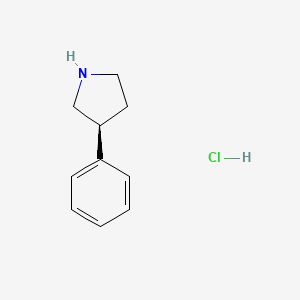
![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)
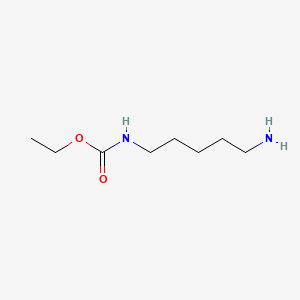
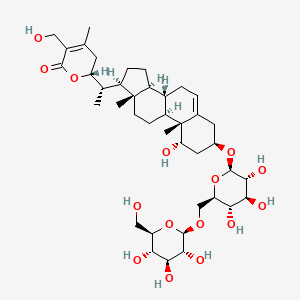
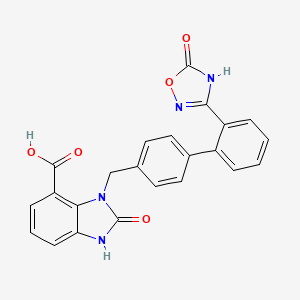
![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)

